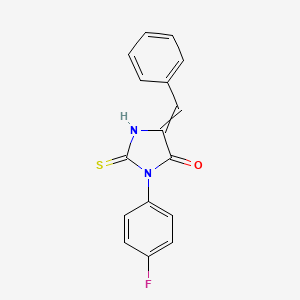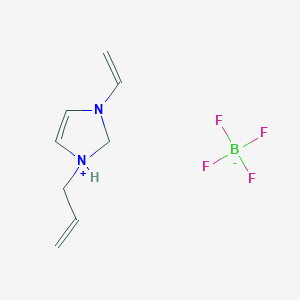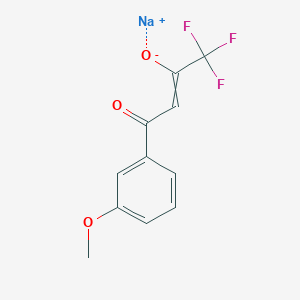
Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate: is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-one with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to avoid decomposition.
Solvent: Common solvents used include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate involves its interaction with molecular targets, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methoxyphenyl group contributes to its binding affinity with specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one: Shares a similar structure but lacks the sodium ion.
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-en-2-one: Similar structure with a different position of the methoxy group.
Uniqueness: Sodium 1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is unique due to the presence of the sodium ion, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in applications where water solubility is crucial.
Propiedades
Fórmula molecular |
C11H8F3NaO3 |
|---|---|
Peso molecular |
268.16 g/mol |
Nombre IUPAC |
sodium;1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9F3O3.Na/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1 |
Clave InChI |
XNCWFTTWQFLVMS-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)

![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
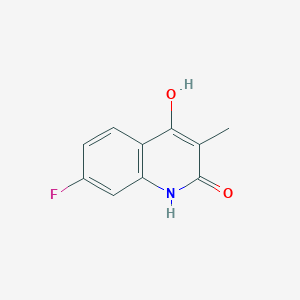
![2-Methyl-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B15061336.png)
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)

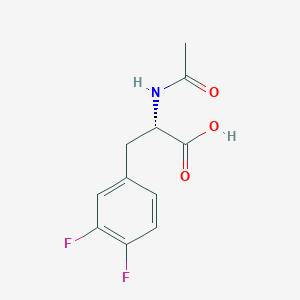

![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
